molecular formula C18H19N5O2 B11128836 N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

Cat. No.: B11128836
M. Wt: 337.4 g/mol
InChI Key: LQNSGCKCRBVFLD-UHFFFAOYSA-N
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Description

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a complex organic compound that features both indole and pyrazine moieties The indole structure is a common motif in many biologically active compounds, while the pyrazine ring is known for its presence in various pharmacologically significant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 1H-indole-3-ethylamine, is prepared through Fischer indole synthesis or obtained commercially.

    Amide Bond Formation: The indole derivative is reacted with 3-oxopropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)amide.

    Pyrazine Carboxamide Formation: The intermediate is then reacted with 2-pyrazinecarboxylic acid under similar coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.

    Reduction: The carbonyl group in the 3-oxopropyl chain can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group in the indole can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxypropyl derivatives.

    Substitution: Various N-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of indole and pyrazine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme binding sites or receptor interactions.

Medicine

Medically, this compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the pyrazine ring can interact with various enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is unique due to the presence of both indole and pyrazine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H19N5O2/c24-17(6-8-22-18(25)16-12-19-9-10-20-16)21-7-5-13-11-23-15-4-2-1-3-14(13)15/h1-4,9-12,23H,5-8H2,(H,21,24)(H,22,25)

InChI Key

LQNSGCKCRBVFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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